molecular formula C16H10FNO2 B2629947 2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione CAS No. 74177-76-7

2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione

Cat. No. B2629947
CAS RN: 74177-76-7
M. Wt: 267.259
InChI Key: GMFYLFRSHVDSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione, also known as FLI, is a synthetic compound that belongs to the family of indane-1,3-dione derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FLI is a versatile compound that possesses a wide range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds from a starting material related to 2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione. These compounds were evaluated for their antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. Some compounds exhibited higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Synthesis of Novel Compounds

Research by Asiri and Khan (2011) involved the synthesis of a compound structurally similar to 2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione, which was confirmed via various spectral analyses. This work contributes to the development of novel chemical entities with potential applications in material science or pharmaceuticals (Asiri & Khan, 2011).

Chemical Reactions and Mechanisms

Taylor, Joullié, and colleagues (1998) explored reactions of 1,2-indanediones with amino compounds, providing insights into the mechanism of formation for fluorescent products. This research is crucial for understanding the reactivity and potential applications of indanedione derivatives in analytical chemistry or material sciences (Taylor & Joullié, 1998).

Anticoagulant Activity

Mitka et al. (2009) investigated 2-substituted derivatives of indane-1,3-dione for anticoagulant activity, revealing compounds with potential therapeutic applications. This study underscores the importance of structural modification in discovering new medicinal agents (Mitka, Kowalski, Pawelec, & Majka, 2009).

properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-9-14-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEQJTYGPIBSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione

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